Benzene, (3-ethyl-2-pentenyl)-
Description
Benzene, (3-ethyl-2-pentenyl)- is a substituted benzene derivative characterized by a branched alkyl chain at the benzene ring. Its IUPAC name indicates a pentenyl group (a five-carbon chain with one double bond) substituted at position 2 and an ethyl group at position 3 of the pentenyl chain. The molecular formula is C₁₄H₂₂, with an average molecular mass of 190.330 g/mol . This compound is structurally related to other alkylbenzenes but distinguishes itself through its unsaturated and branched substituent, which may influence its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., electrophilic substitution patterns).
The compound is also synonymously referred to as 2-Methyl-3-ethyl-2-phenylpentane or Benzene, (2-ethyl-1,1-dimethylbutyl) . Its ChemSpider ID is 24592363, and its monoisotopic mass is 190.172151 g/mol, reflecting its precise isotopic composition.
Properties
CAS No. |
134165-97-2 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-ethylpent-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(4-2)10-11-13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
GTMNROCFJMBFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC1=CC=CC=C1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Benzene, (3-ethyl-2-pentenyl)- involves the Grignard reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 3-ethyl-2-pentene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of Benzene, (3-ethyl-2-pentenyl)- often involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), nitro compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
Chemistry: Benzene, (3-ethyl-2-pentenyl)- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of Benzene, (3-ethyl-2-pentenyl)-. These studies focus on its interactions with biological macromolecules and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, dyes, and polymers. Its aromatic nature and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene, (3-ethyl-2-pentenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized π-electrons facilitate these reactions, allowing the compound to form stable intermediates and products . The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-substituted benzenes exhibit diverse properties depending on substituent length, branching, and saturation. Below is a detailed comparison of Benzene, (3-ethyl-2-pentenyl)- with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Comparisons:
Substituent Complexity and Reactivity
- The target compound’s branched, unsaturated substituent contrasts with linear alkyl chains (e.g., Benzene, (1-ethyloctyl)- ) and simpler branched analogs (e.g., Benzene, 1-ethyl-2-methyl- ) .
- Unsaturation in the pentenyl group may enhance reactivity in electrophilic aromatic substitution (EAS) compared to fully saturated analogs, similar to how nitro groups stabilize intermediates in pyrrole derivatives .
For example, bulky substituents in 2-(2,4-dinitrobenzenesulfenyl)pyrrole decrease stability under acidic conditions . In contrast, linear alkyl chains (e.g., Benzene, (1-ethyldecyl)-) may improve solubility in nonpolar solvents due to increased hydrophobicity .
Thermodynamic Stability
- Alkylbenzenes generally exhibit enhanced stability due to resonance effects and electron donation from alkyl groups into the benzene ring. However, branched substituents like (3-ethyl-2-pentenyl)- may disrupt π-electron delocalization slightly compared to linear chains .
Synthetic Utility
- Compounds with unsaturated substituents (e.g., Benzene, 3-butenyl- ) are valuable intermediates in polymerization or functionalization reactions. The target compound’s pentenyl group could serve similar roles in synthesizing polymers or complex organic architectures .
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